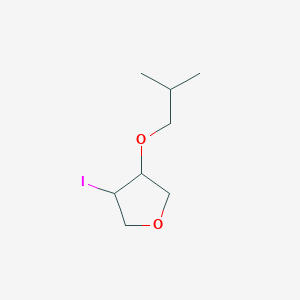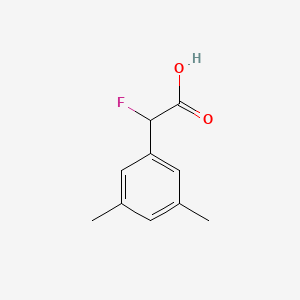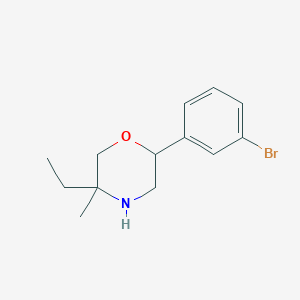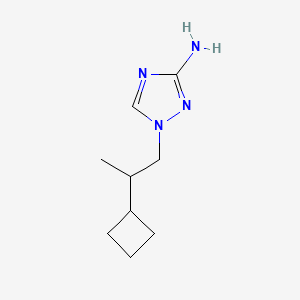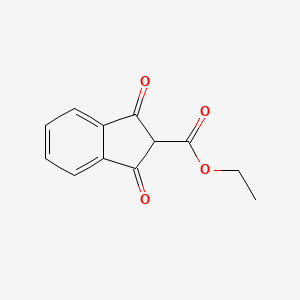
Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H10O4 . It is a derivative of indene and is characterized by the presence of a dioxo group and an ethyl ester functional group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate typically involves the reaction of indene derivatives with ethyl chloroformate in the presence of a base . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted indene derivatives, which can be further utilized in organic synthesis .
Applications De Recherche Scientifique
Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of protein kinase CK2, a serine/threonine protein kinase involved in various cellular processes . The compound binds to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidenepropanedinitrile
- 2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness: Ethyl 1,3-dioxo-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
3457-77-0 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
ethyl 1,3-dioxoindene-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c1-2-16-12(15)9-10(13)7-5-3-4-6-8(7)11(9)14/h3-6,9H,2H2,1H3 |
Clé InChI |
PVCYZWDBTRWGCB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


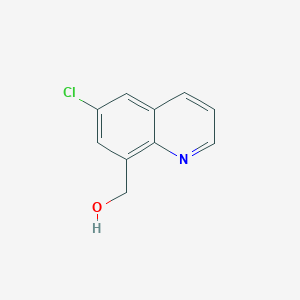
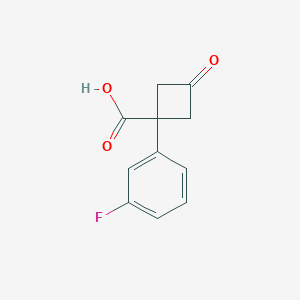
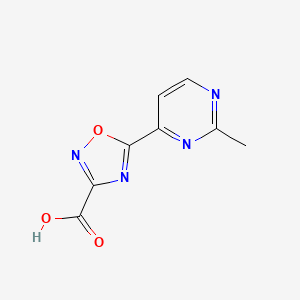
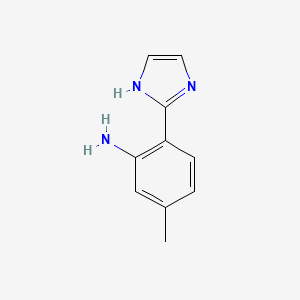
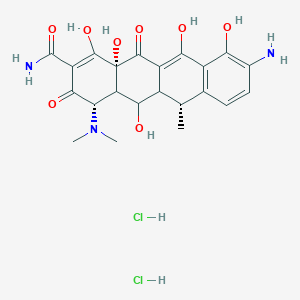
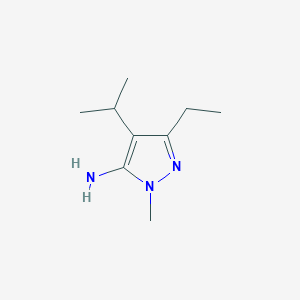
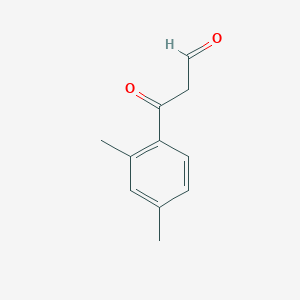
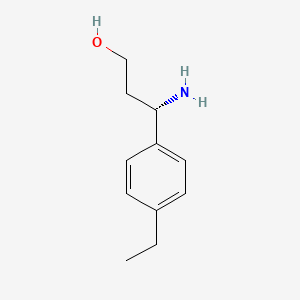
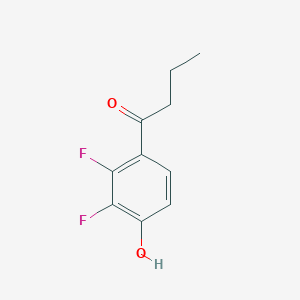
![4-[2-[4-amino-3,5-di(propan-2-yl)phenyl]phenyl]-2,6-di(propan-2-yl)aniline](/img/structure/B13073428.png)
